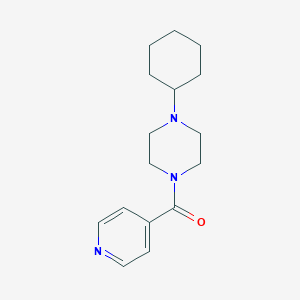
1-Cyclohexyl-4-isonicotinoylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-4-isonicotinoylpiperazine, also known as CPIP, is a chemical compound that has been widely studied for its potential use in scientific research. CPIP belongs to the class of piperazine derivatives and has shown promise in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In
作用機序
The exact mechanism of action of 1-Cyclohexyl-4-isonicotinoylpiperazine is not fully understood. However, it has been shown to modulate the activity of the NMDA receptor and the sigma-1 receptor. 1-Cyclohexyl-4-isonicotinoylpiperazine has also been shown to inhibit the reuptake of dopamine, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
1-Cyclohexyl-4-isonicotinoylpiperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Cyclohexyl-4-isonicotinoylpiperazine can increase the levels of dopamine in the brain and modulate the activity of the NMDA receptor. In vivo studies have shown that 1-Cyclohexyl-4-isonicotinoylpiperazine can improve motor function and reduce the symptoms of Parkinson's disease in animal models.
実験室実験の利点と制限
1-Cyclohexyl-4-isonicotinoylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been widely studied for its potential use in various fields of research. However, there are also some limitations to its use. 1-Cyclohexyl-4-isonicotinoylpiperazine has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-Cyclohexyl-4-isonicotinoylpiperazine is not fully understood, which may limit its potential use in some research areas.
将来の方向性
There are several future directions for research on 1-Cyclohexyl-4-isonicotinoylpiperazine. One potential area of research is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the exact mechanism of action of 1-Cyclohexyl-4-isonicotinoylpiperazine, which may lead to the development of more targeted therapies. Additionally, 1-Cyclohexyl-4-isonicotinoylpiperazine may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to fully explore the potential of 1-Cyclohexyl-4-isonicotinoylpiperazine in these areas.
合成法
The synthesis of 1-Cyclohexyl-4-isonicotinoylpiperazine involves the reaction between cyclohexylamine and isonicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine to yield 1-Cyclohexyl-4-isonicotinoylpiperazine. The purity of 1-Cyclohexyl-4-isonicotinoylpiperazine can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-Cyclohexyl-4-isonicotinoylpiperazine has been studied for its potential use in various fields of research. In neuroscience, 1-Cyclohexyl-4-isonicotinoylpiperazine has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-Cyclohexyl-4-isonicotinoylpiperazine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
In pharmacology, 1-Cyclohexyl-4-isonicotinoylpiperazine has been studied for its potential use as a tool compound to study the function of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory formation, and cell survival. 1-Cyclohexyl-4-isonicotinoylpiperazine has also been investigated for its potential use in the development of novel antipsychotic drugs.
In medicinal chemistry, 1-Cyclohexyl-4-isonicotinoylpiperazine has been used as a starting material for the synthesis of various analogs with potential therapeutic applications.
特性
製品名 |
1-Cyclohexyl-4-isonicotinoylpiperazine |
|---|---|
分子式 |
C16H23N3O |
分子量 |
273.37 g/mol |
IUPAC名 |
(4-cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H23N3O/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2 |
InChIキー |
VQNGPERVKJMHDR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
正規SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
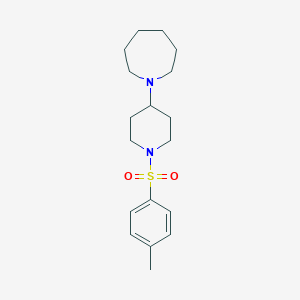
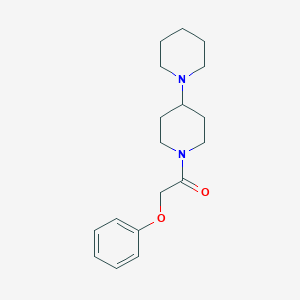
![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
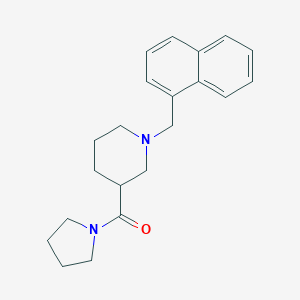
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
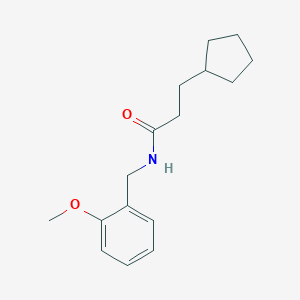
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)